Antileishmanial Agents: Some tetrahydro-β-carboline derivatives exhibit antileishmanial activity [, ].
CRTH2 Receptor Antagonists: Certain structural modifications of tetrahydro-β-carbolines lead to compounds with antagonistic activity against the CRTH2 receptor, potentially relevant for inflammatory diseases [, ].
Anticancer Agents: β-carboline hybrids incorporating various moieties display promising anticancer activity through mechanisms like topoisomerase I inhibition, DNA interaction, and apoptosis induction [].
sst3 Antagonists: Tetrahydro-β-carboline-based compounds can act as potent and selective antagonists of the sst3 receptor, offering potential for treating type 2 diabetes mellitus by stimulating glucose-dependent insulin secretion [].
Dnmt1 Inhibitors: Some tetrahydro-β-carbolines show potential as DNA methyltransferase 1 (Dnmt1) inhibitors, suggesting their possible use as anticancer agents and epigenetic modulators [].
GABA(A) Receptor Modulators: While the specific compound is not mentioned, research highlights the role of tetrahydro-β-carbolines in modulating GABA(A) receptors, a target for drugs affecting the central nervous system [, ].
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9